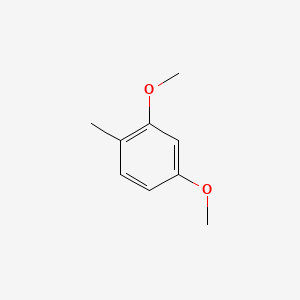

2,4-Dimethoxytoluene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72351. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,4-dimethoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7-4-5-8(10-2)6-9(7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNMRWURXNWCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191474 | |

| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38064-90-3 | |

| Record name | 2,4-Dimethoxytoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38064-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38064-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-dimethoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxytoluene (CAS: 38064-90-3)

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethoxytoluene (CAS: 38064-90-3), a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document details the physicochemical properties, spectroscopic data, a proposed synthesis protocol, and known applications of this compound. Additionally, it covers its biological activity, toxicological profile, and essential safety information. The guide aims to be a thorough resource, incorporating structured data, detailed experimental procedures, and logical visualizations to facilitate a deeper understanding of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [2][3][4] |

| Molecular Weight | 152.19 g/mol | [1][2][3][4] |

| Density | 1.036 g/mL at 25 °C | [1] |

| Boiling Point | 110-120 °C at 30 mmHg | [1] |

| 210-211 °C at 760 mmHg (estimated) | [1] | |

| Flash Point | 93 °C (199.4 °F) - closed cup | |

| Refractive Index | n20/D 1.524 | |

| Solubility | Soluble in water (326.1 mg/L at 25 °C, estimated) | [1] |

| Vapor Pressure | 0.196 mmHg (estimated) | [1] |

| logP (o/w) | 2.760 | [1] |

Spectroscopic Data

Synthesis and Manufacturing

A plausible synthetic route for this compound involves the methylation of 4-methylresorcinol (2,4-dihydroxytoluene). This method is analogous to the methylation of other phenolic compounds.[6][7]

Caption: Proposed synthesis of this compound via methylation.

Experimental Protocol: Methylation of 4-Methylresorcinol

This protocol describes a general procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Methylresorcinol

-

Dimethyl sulfate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Diethyl ether

-

10% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylresorcinol in acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add dimethyl sulfate dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a 10% sodium hydroxide solution to remove any unreacted starting material.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Applications

This compound is a versatile chemical intermediate with applications in various fields:

-

Pharmaceutical and Fragrance Synthesis: It serves as a building block for more complex molecules in the pharmaceutical and fragrance industries.[8][9]

-

Diagnostic Assays: The compound is used in the manufacturing of diagnostic assays, particularly in hematology and histology.

-

Biochemical Reagent: It has been investigated for its biochemical properties, including potential insect repellent activity.[3]

-

Material Science: Its stable aromatic structure makes it a candidate for the development of specialty polymers and coatings.[8]

-

Dyes and Agrochemicals: It can be used as a precursor in the synthesis of certain dyes and agrochemicals.[8]

Biological Activity and Toxicology

The primary documented biological activity of this compound is its potential as an insect repellent.[3] Further research into its broader biological effects and mechanisms of action is limited in the public domain. Toxicological data indicates that it is a skin and eye irritant and may cause respiratory irritation.

Caption: A general workflow for assessing the biological activity of a compound.

Safety Information

Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound. It is classified as a combustible liquid.

| Hazard Statement | Precautionary Statement | Target Organs |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | Respiratory system |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection | |

| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

References

- 1. This compound, 38064-90-3 [thegoodscentscompany.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. 2,3-DIMETHOXYTOLUENE(4463-33-6) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 3,4-Dimethoxytoluene synthesis - chemicalbook [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]

Molecular weight and formula of 2,4-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dimethoxytoluene, a biochemical compound with notable applications in various scientific fields. It details its fundamental chemical properties, synthesis, and analytical methods, offering valuable information for professionals in research and drug development.

Core Chemical Properties

This compound is an organic compound that has been investigated for its insect repellent properties. Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Linear Formula | CH₃C₆H₃(OCH₃)₂ | [3] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| CAS Number | 38064-90-3 | [2][3] |

| Appearance | Liquid | [3] |

| Density | 1.036 g/mL at 25 °C | [3] |

| Boiling Point | 110-120 °C at 30 mmHg | [3] |

| Refractive Index | n20/D 1.524 | [3] |

| Purity | 99% |

Structural Information

The structural characteristics of this compound are crucial for understanding its chemical behavior and reactivity.

| Identifier | Value | Source |

| IUPAC Name | 1,3-dimethoxy-4-methylbenzene | [1] |

| SMILES String | COc1ccc(C)c(OC)c1 | [3] |

| InChI Key | OSNMRWURXNWCGA-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

General Synthesis Workflow:

The synthesis of this compound can be conceptualized through the following workflow, starting from the precursor 4-methylresorcinol.

Analytical Methods:

The characterization of this compound can be performed using various analytical techniques. Available data indicates the use of the following methods:

-

Gas Chromatography (GC): To assess the purity of the compound.[2]

-

Mass Spectrometry (Electron Ionization): For structural elucidation and molecular weight confirmation.[2]

Applications and Relevance in Drug Development

This compound has been identified as a biochemical with studied insect repellent activity. While direct applications in drug development are not extensively documented in the provided results, its role as a key intermediate in the synthesis of more complex molecules cannot be discounted. Aromatic compounds with methoxy (B1213986) and methyl substitutions are common motifs in pharmacologically active molecules.

Logical Relationship in a Research Context:

The process of investigating a compound like this compound for potential applications follows a logical progression from initial characterization to the assessment of its biological activity.

References

An In-depth Technical Guide to 2,4-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethoxytoluene, a key aromatic compound with applications in organic synthesis and the development of novel chemical entities. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate documentation and communication in a research and development setting.

IUPAC Name: 2,4-dimethoxy-1-methylbenzene[1]

Synonyms:

-

1,3-Dimethoxy-4-methylbenzene

-

2,4-Dimethoxy-1-methylbenzene[1]

-

4-Methylresorcinol dimethyl ether

-

Toluene, 2,4-dimethoxy-

-

NSC 72351[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental conditions, purification procedures, and for computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | |

| CAS Number | 38064-90-3 | |

| Appearance | Liquid | |

| Boiling Point | 110-120 °C at 30 mmHg | |

| Density | 1.036 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.524 | |

| Flash Point | 93 °C (closed cup) | |

| SMILES String | COc1ccc(C)c(OC)c1 | |

| InChI Key | OSNMRWURXNWCGA-UHFFFAOYSA-N |

Synthesis of this compound

The following section outlines a detailed experimental protocol for the synthesis of this compound. The described method is a standard Williamson ether synthesis, involving the methylation of 4-methylresorcinol.

Experimental Protocol: Methylation of 4-Methylresorcinol

This procedure details the methylation of the hydroxyl groups of 4-methylresorcinol (2,4-dihydroxytoluene) to yield this compound. This method is adapted from established procedures for the methylation of phenols.[2]

Reaction: 4-Methylresorcinol + 2 CH₃I → this compound

Materials and Reagents:

-

4-Methylresorcinol (1 equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5-3 equivalents)

-

Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) or Methyl Iodide (CH₃I) (2.2 equivalents)

-

Acetone (B3395972) (anhydrous)

-

Diethyl ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-methylresorcinol (1 equivalent) and anhydrous potassium carbonate (2.5-3 equivalents). Add a suitable volume of anhydrous acetone to dissolve the reactants.

-

Addition of Methylating Agent: With vigorous stirring, add the methylating agent (dimethyl sulfate or methyl iodide, 2.2 equivalents) dropwise from the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-methylresorcinol) is completely consumed. This typically takes several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with acetone.

-

Combine the filtrate and the acetone washings and concentrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether.

-

Wash the ethereal solution with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the key components in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical relationship of reactants in the synthesis.

References

Spectroscopic Profile of 2,4-Dimethoxytoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Dimethoxytoluene (CAS No: 38064-90-3), a valuable aromatic compound utilized in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the two methoxy (B1213986) group protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons (C₅-H, C₆-H) |

| Data not available | Data not available | Data not available | Aromatic Proton (C₃-H) |

| Data not available | Data not available | Data not available | Methoxy Protons (OCH₃ at C₂) |

| Data not available | Data not available | Data not available | Methoxy Protons (OCH₃ at C₄) |

| Data not available | Data not available | Data not available | Methyl Protons (CH₃ at C₁) |

Note: Specific chemical shift and coupling constant data for this compound were not found in the publicly available resources searched.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the this compound molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C₁ (Aromatic) |

| Data not available | C₂ (Aromatic) |

| Data not available | C₃ (Aromatic) |

| Data not available | C₄ (Aromatic) |

| Data not available | C₅ (Aromatic) |

| Data not available | C₆ (Aromatic) |

| Data not available | CH₃ (at C₁) |

| Data not available | OCH₃ (at C₂) |

| Data not available | OCH₃ (at C₄) |

Note: Specific chemical shift data for this compound were not found in the publicly available resources searched.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: The spectrum is commonly acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H bonds, the C-O-C ether linkages, and the C-C bonds within the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Strong | C-O-C asymmetric stretching |

| Data not available | Strong | C-O-C symmetric stretching |

| Data not available | Medium-Weak | Aromatic C-H stretching |

| Data not available | Medium-Weak | Aromatic C=C stretching |

| Data not available | Strong | C-H bending (out-of-plane) |

Note: A specific experimental IR spectrum with peak assignments for this compound was not found in the publicly available resources searched.

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the breakdown of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 137 | ~80 | [M - CH₃]⁺ |

| 109 | ~30 | [M - CH₃ - CO]⁺ |

| 91 | ~25 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | ~20 | [C₆H₇]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Data obtained from the NIST WebBook.[1]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is vaporized.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the structural information they provide, as well as a general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxytoluene, a substituted aromatic ether, serves as a versatile intermediate in the synthesis of various organic compounds. Its utility in research and development, particularly in the context of medicinal chemistry and materials science, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination. While quantitative data for this specific molecule is not extensively available in peer-reviewed literature, this guide consolidates existing information and provides generalized methodologies to enable researchers to conduct their own assessments.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.036 g/mL at 25 °C | [1] |

| Boiling Point | 110-120 °C at 30 mmHg | [1] |

| Flash Point | 93 °C (closed cup) | |

| Refractive Index | n20/D 1.524 | [1] |

| LogP (o/w) | 2.760 (estimated) | [2] |

| CAS Number | 38064-90-3 |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological studies. The principle of "like dissolves like" suggests that due to its aromatic ring and ether functional groups, it will exhibit good solubility in a range of organic solvents.

Aqueous Solubility

The estimated aqueous solubility of this compound is low, which is consistent with its nonpolar character.

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water | 25 | 326.1 | Estimated |

Organic Solvent Solubility

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Methanol (B129727) | 25 | Data not available | Experimental |

| Ethanol | 25 | Data not available | Experimental |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Experimental |

| Acetone | 25 | Data not available | Experimental |

| Toluene | 25 | Data not available | Experimental |

| Dichloromethane | 25 | Data not available | Experimental |

Stability and Degradation

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

General Stability

This compound is generally stable under normal storage conditions (room temperature, protected from light). However, like many aromatic ethers, it can be susceptible to degradation under harsh conditions such as strong acids, high temperatures, and UV light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[3][4][5] While specific studies on this compound are not extensively published, the following sections outline potential degradation routes based on the chemistry of related compounds.

-

Hydrolytic Degradation: Ethers are generally stable to hydrolysis under neutral and basic conditions. However, under strong acidic conditions and elevated temperatures, cleavage of the ether linkage can occur.

-

Oxidative Degradation: The aromatic ring and the methyl group are potential sites for oxidation. Reaction with strong oxidizing agents could lead to the formation of phenols, aldehydes, or carboxylic acids.[6]

-

Photodegradation: Exposure to UV light can induce photochemical reactions in aromatic compounds. Studies on dimethoxybenzene isomers have shown that photodegradation rates can be significantly enhanced at air-ice interfaces compared to aqueous solutions.[7][8] The degradation pathways may involve the formation of radical cations and subsequent reactions.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Determination of Aqueous and Organic Solubility (Shake-Flask Method)

This method is a standard approach for determining the thermodynamic solubility of a compound.[9]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted solutions using a validated HPLC-UV or GC-MS method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: Calculate the solubility using the following formula: Solubility = (Concentration of diluted sample) x (Dilution factor)

Caption: A generalized workflow for the experimental determination of solubility.

Forced Degradation Studies

These studies are designed to accelerate the degradation of this compound to identify potential degradation products and establish stability-indicating analytical methods.[4][5]

Objective: To investigate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent

-

Photostability chamber with UV and visible light sources

-

HPLC-UV/DAD or LC-MS system

-

pH meter

5.2.1 Hydrolytic Degradation

-

Acidic Hydrolysis: Prepare a solution of this compound in a mixture of an organic solvent (if necessary for solubility) and 0.1 M HCl.

-

Basic Hydrolysis: Prepare a solution of this compound in a mixture of an organic solvent and 0.1 M NaOH.

-

Neutral Hydrolysis: Prepare a solution of this compound in a mixture of an organic solvent and water.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours).

-

At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to determine the extent of degradation.

5.2.2 Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

-

Store the solution at room temperature, protected from light, for a defined period.

-

At specified time points, withdraw samples and analyze by HPLC to quantify the remaining parent compound and any degradation products.

5.2.3 Photolytic Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.

-

A control sample should be kept in the dark at the same temperature.

-

At the end of the exposure, analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, potential routes can be inferred from the chemistry of related dimethoxybenzene compounds.

Caption: Conceptual degradation pathways for this compound.

Analytical Methodologies

The purity and concentration of this compound, as well as its degradation products, can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a robust technique for the analysis of this compound.[10]

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Quantification: Based on a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[10]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection: Split/splitless inlet.

-

Detection: Mass spectrometry (electron ionization mode) for identification and quantification.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While there is a need for more extensive quantitative data, the provided experimental protocols offer a solid framework for researchers to determine these critical parameters in their own laboratories. A thorough understanding of solubility and stability is paramount for the successful application of this compound in drug discovery, chemical synthesis, and materials science.

References

- 1. This compound 99 38064-90-3 [sigmaaldrich.com]

- 2. This compound, 38064-90-3 [thegoodscentscompany.com]

- 3. forced degradation study: Topics by Science.gov [science.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. ijbpr.com [ijbpr.com]

- 6. mdpi.com [mdpi.com]

- 7. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]

- 8. acp.copernicus.org [acp.copernicus.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

2,4-Dimethoxytoluene: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxytoluene is a versatile aromatic compound that serves as a valuable precursor in the field of organic synthesis.[1] Its unique structural features, including two electron-donating methoxy (B1213986) groups and a methyl group on the benzene (B151609) ring, render it highly reactive towards electrophilic aromatic substitution and other transformations. This reactivity, coupled with the specific substitution pattern, allows for the regioselective synthesis of a wide array of functionalized aromatic compounds. Consequently, this compound is a key starting material in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This in-depth technical guide provides a comprehensive overview of the core reactions of this compound, detailed experimental protocols, and its applications in multi-step organic synthesis.

Chemical and Physical Properties

This compound, also known as 4-methyl-1,3-dimethoxybenzene, is a colorless to pale yellow liquid with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[2][3] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38064-90-3 | [2][3] |

| Molecular Formula | C₉H₁₂O₂ | [2][3] |

| Molecular Weight | 152.19 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 110-120 °C at 30 mmHg | [2][5] |

| Density | 1.036 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.524 | [2][5] |

Core Reactions and Synthetic Utility

The electron-rich nature of the aromatic ring in this compound makes it highly susceptible to electrophilic aromatic substitution reactions. The two methoxy groups and the methyl group are ortho- and para-directing, leading to a high degree of regioselectivity in these reactions. The primary positions for substitution are the 5- and 6-positions, which are ortho and para to the activating groups.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, a crucial functional group for further transformations, such as reduction to an amine. The reaction is typically carried out using a mixture of nitric acid and a dehydrating agent.

Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-nitrotoluene

A solution of 2,4-dimethoxybenzaldehyde (B23906) can be nitrated to yield 2,4-dimethoxy-5-nitrobenzaldehyde. To a stirred suspension of 2,4-dihydroxy-5-nitrobenzaldehyde (B1595195) (2.76 g, 20 mmol) and potassium carbonate (6.91 g, 50 mmol) in acetone (B3395972) (30 mL) at ice-cold conditions, methyl iodide (2.73 mL, 44.4 mmol) is added. The reaction mixture is allowed to stir at room temperature and monitored by TLC. Upon completion of the reaction (approximately 6 hours), the mixture is worked up using ethyl acetate (B1210297) and water. The organic layer is then concentrated under reduced pressure to obtain 2,4-dimethoxy-5-nitrobenzaldehyde.[1] This product was obtained as a brown crystalline solid in 84% yield.[1]

-

¹H NMR (CDCl₃, 400 MHz): δ 4.07 (3H, s), 4.08 (3H, s), 6.55 (1H, s), 8.50 (1H, s), 10.28 (1H, s)[1]

-

¹³C NMR (CDCl₃, 100 MHz): δ 56.49, 56.97, 95.93, 127.99, 159.53, 165.83, 186.54[1]

-

IR (KBr) νₘₐₓ: 2981, 2970, 2892, 1702, 1671, 1580, 1420, 1302 cm⁻¹[1]

-

HRMS (ESI): m/z: calcd for C₉H₉NNaO₅ [M + Na]⁺ 234.0378, Found 234.0376[1]

Halogenation

Halogenation, particularly bromination, of this compound provides a route to halogenated aromatic compounds that can be further functionalized through cross-coupling reactions or conversion to organometallic reagents.

Experimental Protocol: Synthesis of 5-Bromo-2,4-dimethoxytoluene

While a specific protocol for the bromination of this compound was not found, a general procedure for the bromination of a similar compound, 2,5-dimethoxytoluene, can be adapted. 2,5-Dimethoxytoluene is brominated with bromine in chloroform (B151607) to yield 4-bromo-2,5-dimethoxytoluene (B79739) as the sole product.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 4-Bromo-2,5-dimethoxytoluene | C₉H₁₁BrO₂ | 231.09 | 87-87.5 | Not specified |

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[6] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][7]

Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-formyltoluene

A general procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic compound involves the in-situ formation of the Vilsmeier reagent. Phosphorus oxychloride is carefully added to ice-cold DMF. A solution of the aromatic substrate in DMF is then added, and the mixture is heated. After the reaction is complete, it is poured into ice-cold water and stirred vigorously to precipitate the product, which is then filtered, washed, and purified.[8]

While a specific yield for the formylation of this compound was not found, the reaction is generally efficient for activated aromatic compounds.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone. This reaction typically employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride.[9][10] The resulting aryl ketones are valuable intermediates in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of 2,4-Dimethoxy-5-acetyltoluene

A general procedure for Friedel-Crafts acylation of an activated aromatic ether like anisole (B1667542) involves adding a Lewis acid (e.g., FeCl₃) to a solution of the substrate in a suitable solvent (e.g., CH₂Cl₂), followed by the slow addition of the acylating agent (e.g., propionyl chloride).[11] After stirring, the reaction is quenched with ice-cold water, and the product is extracted, washed, dried, and purified.[11]

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 2',5'-dimethylacetophenone (B146730) | C₁₀H₁₂O | 148.20 | 135.9% (crude) |

Note: The reported yield of 135.9% for 2',5'-dimethylacetophenone is from a student experiment and likely indicates the presence of impurities or solvent in the final product.[12]

Applications in Multi-Step Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals. The functional groups introduced through the core reactions described above can be further manipulated to construct more complex molecular architectures.

Synthesis of Pharmaceutical Intermediates

Derivatives of this compound are found in the structures of various pharmacologically active compounds. For instance, dimethoxy-substituted aromatic rings are present in a number of alkaloids and other natural products with biological activity. The quinoline (B57606) alkaloid family, for example, contains members with antiseptic and antineoplastic effects, and their biosynthesis often involves precursors derived from functionalized aromatic compounds.[12]

One notable example is the use of a dimethoxybenzyl moiety in the synthesis of piritrexim (B1678454), an inhibitor of dihydrofolate reductase.[13] The synthesis of analogues of piritrexim has involved the use of 2,5-dimethoxybenzyl groups, highlighting the utility of dimethoxytoluene derivatives in medicinal chemistry.[14]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows starting from this compound.

References

- 1. 2,4-dimethoxy-5-nitro-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. diva-portal.org [diva-portal.org]

- 4. 2,4-Dihydroxy-5-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 13. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethoxytoluene: Discovery and History

This technical guide provides a comprehensive overview of 2,4-Dimethoxytoluene, intended for researchers, scientists, and professionals in drug development. It covers the compound's discovery, historical context, physicochemical properties, and synthesis methodologies.

Introduction

This compound, also known as 4-methyl-1,3-dimethoxybenzene, is an aromatic organic compound with the chemical formula C₉H₁₂O₂. Its structure consists of a toluene (B28343) backbone with two methoxy (B1213986) groups substituted at positions 2 and 4. This compound and its isomers are of interest in various chemical and pharmaceutical research areas. It has been investigated for its potential insect repellent activity.[1]

History and Discovery

The synthesis of this compound itself involves the methylation of the hydroxyl groups of 4-methylresorcinol. This type of methylation reaction is a fundamental and well-established transformation in organic chemistry. Early research into the methylation of phenols and their derivatives laid the groundwork for the preparation of compounds like this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [3][4] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| CAS Number | 38064-90-3 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.036 g/mL at 25 °C | [3] |

| Boiling Point | 110-120 °C at 30 mmHg | [3] |

| Refractive Index | n20/D 1.524 | [3] |

| Solubility in Water | 326.1 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 2.760 | [5] |

Experimental Protocols: Synthesis of this compound

The primary route for the synthesis of this compound is the methylation of 4-methylresorcinol. Below is a generalized experimental protocol based on common methylation procedures for phenols.

Step 1: Synthesis of 4-Methylresorcinol (Precursor)

A method for the simultaneous preparation of 2-methylresorcinol (B147228) and 4-methylresorcinol involves the alkylation of resorcinol (B1680541) with methanol (B129727) over a metal phosphate (B84403) stationary phase catalyst. The reaction mixture is then purified by distillation, rectification, and fractionation to isolate the 4-methylresorcinol isomer.

Step 2: Methylation of 4-Methylresorcinol

Reaction: 4-Methylresorcinol + 2 CH₃I → this compound

Materials and Reagents:

-

4-Methylresorcinol

-

Methyl iodide (or dimethyl sulfate)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

An appropriate solvent (e.g., acetone, ethanol, or a phase-transfer catalyst system)

-

Dichloromethane (B109758) (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylresorcinol in the chosen solvent.

-

Add the base to the solution and stir to form the corresponding phenoxide salt.

-

Slowly add a stoichiometric excess of the methylating agent (e.g., methyl iodide) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing any direct involvement of this compound in biological signaling pathways. However, related methoxyphenols have been studied for their antioxidant and biological activities. For instance, some 2-methoxyphenols have been shown to exhibit COX-2 inhibitory effects.[6] Further research is required to determine if this compound possesses similar properties or engages in any specific signaling cascades.

Visualizations

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from resorcinol.

Caption: Logical workflow for the synthesis of this compound.

General Reaction Pathway

The following diagram outlines the general chemical transformation from 4-methylresorcinol to this compound.

Caption: General reaction for the synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. youtube.com [youtube.com]

- 3. This compound 99% | 38064-90-3 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. This compound, 38064-90-3 [thegoodscentscompany.com]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Avenues for 2,4-Dimethoxytoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxytoluene, a substituted aromatic compound, presents a versatile scaffold for chemical synthesis and exploration of novel biological activities. Its structural features, including the methoxy (B1213986) groups and the methyl-substituted benzene (B151609) ring, offer opportunities for derivatization and interaction with biological targets. This technical guide consolidates the current knowledge on this compound and outlines potential research areas, providing a foundation for its application in medicinal chemistry, pharmacology, and materials science. While direct biological data on this compound is limited, this document extrapolates from research on structurally similar compounds to propose promising avenues for investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| CAS Number | 38064-90-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.036 g/mL at 25 °C | |

| Boiling Point | 110-120 °C at 30 mmHg | |

| Refractive Index | n20/D 1.524 | |

| Solubility | Soluble in water (326.1 mg/L at 25 °C, est.) | [2] |

| logP (o/w) | 2.760 | [2] |

Synthesis of this compound

Proposed Experimental Protocol: O-Methylation of 4-Methylresorcinol

This protocol is based on analogous methylation reactions of resorcinol (B1680541) and hydroquinone (B1673460) derivatives.

Reaction:

4-Methylresorcinol + 2 CH₃I → this compound

Materials and Reagents:

-

4-Methylresorcinol (1.0 eq)

-

Methyl iodide (2.2 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) (2.5 eq)

-

Acetone (B3395972) or Dimethylformamide (DMF) as solvent

-

Dichloromethane (B109758) (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a solution of 4-methylresorcinol in acetone or DMF, add the base (potassium carbonate or sodium hydroxide).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.

Visualization of Synthetic Workflow:

Potential Research Areas and Biological Activities

While direct studies on the biological activities of this compound are scarce, research on its isomers and structurally related compounds suggests several promising avenues for investigation.

Antimicrobial and Antifungal Activity

Derivatives of substituted toluenes have demonstrated antibacterial and antifungal properties. For instance, N,N-diethylamido substituted p-toluenesulfonamides and their α-toluenesulfonamide counterparts have been screened against Escherichia coli and Staphylococcus aureus.[3][4] One of the most potent compounds, 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide, exhibited a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against S. aureus.[3][4] Another derivative, N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide, showed an MIC of 12.5 µg/mL against E. coli.[3][4] Furthermore, N-(heteroaryl-substituted)-p-toluenesulphonamides have also been synthesized and screened for their in vitro antibacterial and antifungal activities.[5]

Proposed Research:

-

Screening of this compound: Evaluate the antibacterial and antifungal activity of this compound against a panel of pathogenic bacteria and fungi.

-

Determination of MIC and MFC: Quantify the antimicrobial efficacy by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of this compound derivatives to explore the structure-activity relationship and identify key structural features for enhanced antimicrobial activity.

Anti-inflammatory Activity

Methoxy-substituted phenolic compounds have been investigated for their anti-inflammatory properties. For example, 2-methoxy-4-vinylphenol (B128420) has been shown to inhibit lipopolysaccharide-induced inducible nitric oxide synthase (iNOS) expression, a key enzyme in the inflammatory cascade.[6][7] This effect is mediated through the activation of the Nrf2/ARE pathway and subsequent induction of heme oxygenase-1 (HO-1).[6][7] Additionally, various combinations of artificial antioxidants like BHA, BHT, and TBP have demonstrated potent anti-inflammatory activity.[8]

Proposed Research:

-

In Vitro Anti-inflammatory Assays: Investigate the effect of this compound on the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

-

Mechanism of Action Studies: Explore the underlying signaling pathways, such as the NF-κB and MAPK pathways, that may be modulated by this compound.

Signaling Pathway for Anti-inflammatory Action:

Neuroprotective Effects

Several methoxy-substituted aromatic compounds have shown promise as neuroprotective agents. For instance, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline has been found to inhibit glutamate- or NMDA-induced excitotoxic neuronal cell damage.[9] This compound also exhibited potent antioxidant activity and enhanced ERK-mediated phosphorylation of CREB, a crucial transcription factor for neuronal survival.[9] Another study demonstrated the neuroprotective effects of 7-Methoxyheptaphylline against hydrogen peroxide-induced neuronal cell death.[1]

Proposed Research:

-

Neuroprotection Assays: Evaluate the protective effects of this compound against various neurotoxic insults, such as oxidative stress (e.g., H₂O₂), glutamate (B1630785) excitotoxicity, and amyloid-beta (Aβ) toxicity in neuronal cell culture models.

-

Antioxidant Capacity: Assess the antioxidant potential of this compound using assays such as the DPPH radical scavenging assay and by measuring the levels of reactive oxygen species (ROS) in cells.

-

Signaling Pathway Analysis: Investigate the modulation of key neuroprotective signaling pathways, including the ERK/CREB and PI3K/Akt pathways, by this compound.

Insect Repellent Activity

There is a brief mention in the literature of this compound being studied for its insect repellent activity. Natural compounds, particularly essential oils and their constituents, are a rich source of insect repellents. The structural diversity of these compounds, including methoxylated aromatics, contributes to their repellent properties.

Proposed Research:

-

Repellency Bioassays: Conduct quantitative bioassays to evaluate the repellent efficacy of this compound against various insect vectors, such as mosquitoes and flies.

-

Dose-Response Studies: Determine the effective concentration range for repellency and compare its potency to existing commercial repellents like DEET.

-

Formulation Development: Explore the development of stable and effective repellent formulations containing this compound.

Conclusion

This compound is a readily accessible compound with a chemical structure that suggests a range of potential biological activities. While direct research on this specific molecule is limited, the existing literature on related compounds provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, neuroprotective, and insect repellent agent. The experimental protocols and research avenues outlined in this guide are intended to serve as a starting point for researchers and drug development professionals to unlock the full potential of this versatile molecule. Further in-depth studies are warranted to elucidate its mechanisms of action and to explore its therapeutic and commercial applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 38064-90-3 [thegoodscentscompany.com]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,3-Dimethoxytoluene | 4463-33-6 | Benchchem [benchchem.com]

- 6. Achievement of the Selectivity of Cytotoxic Agents against Cancer Cells by Creation of Combined Formulation with Terpenoid Adjuvants as Prospects to Overcome Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of trans-2,4-dimethoxystibene against the neurotoxicity induced by Abeta(25-35) both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electron-Donating Effects of Methoxy Groups in 2,4-Dimethoxytoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy (B1213986) groups in 2,4-dimethoxytoluene. It delves into the theoretical principles governing these effects, including resonance and inductive effects, and their influence on the molecule's reactivity in electrophilic aromatic substitution reactions. This document presents detailed experimental protocols for key reactions such as synthesis, nitration, halogenation, and Friedel-Crafts acylation, supported by quantitative data on reaction conditions and product yields. Spectroscopic data, including 1H and 13C NMR, are provided for the characterization of this compound and its derivatives. The guide also features visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction: The Electronic Influence of Methoxy Groups

In the realm of organic chemistry, the electronic properties of substituents on an aromatic ring play a pivotal role in determining the molecule's reactivity and the regioselectivity of its reactions. The methoxy group (–OCH3) is a classic example of a potent activating group, significantly influencing the electron density distribution within the benzene (B151609) ring. This is attributed to the interplay of two fundamental electronic effects: the resonance effect (+R) and the inductive effect (-I).

The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.[1][2] This delocalization increases the electron density at the ortho and para positions of the ring, making these sites more nucleophilic and thus more susceptible to attack by electrophiles.[1][2] Conversely, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond.[2] However, in the case of the methoxy group, the resonance effect is significantly stronger than the inductive effect, leading to an overall electron-donating character and activation of the aromatic ring towards electrophilic substitution.[3]

In this compound, the presence of two methoxy groups and a methyl group, which is also a weak activating group, results in a highly activated aromatic system. This guide will explore in detail the consequences of this activation on the synthesis and reactivity of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of 4-methylresorcinol. A common and effective method involves the use of a methylating agent such as dimethyl sulfate (B86663) or dimethyl carbonate in the presence of a base.

Experimental Protocol: Methylation of 4-Methylresorcinol

This protocol outlines a laboratory-scale synthesis of this compound from 4-methylresorcinol.

Materials:

-

4-Methylresorcinol

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K2CO3), anhydrous

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylresorcinol (e.g., 10.0 g, 0.0806 mol), dimethyl carbonate (100 mL), anhydrous potassium carbonate (e.g., 22.3 g, 0.161 mol), and tetrabutylammonium bromide (e.g., 2.6 g, 0.0081 mol).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 5-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Expected Yield: 85-95%

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity in Electrophilic Aromatic Substitution

The highly activated nature of the this compound ring makes it very susceptible to electrophilic attack. The two methoxy groups and the methyl group are all ortho-, para-directing. The synergistic effect of these groups strongly directs incoming electrophiles to the remaining vacant positions on the ring, primarily positions 3 and 5.

Nitration

Nitration of this compound introduces a nitro group (–NO2) onto the aromatic ring. Due to the strong activating nature of the methoxy groups, this reaction proceeds readily under mild conditions.

Materials:

-

This compound

-

Nitric acid (70%)

-

Acetic anhydride (B1165640)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (e.g., 1.52 g, 10 mmol) in dichloromethane (20 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a pre-cooled mixture of nitric acid (0.7 mL) and acetic anhydride (3 mL) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield the nitro-substituted this compound isomers.

Expected Products: The major products are 5-nitro-2,4-dimethoxytoluene and 3-nitro-2,4-dimethoxytoluene. The relative yields will depend on the precise reaction conditions.

Diagram: Nitration Pathway

Caption: Reaction pathway for the nitration of this compound.

Halogenation

Halogenation, such as bromination, of this compound also proceeds readily due to the activated ring.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (e.g., 1.52 g, 10 mmol) in acetonitrile (20 mL) in a round-bottom flask.

-

Add N-Bromosuccinimide (1.78 g, 10 mmol) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Expected Products: The major product is expected to be 5-bromo-2,4-dimethoxytoluene.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst.

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane, anhydrous

-

Hydrochloric acid, concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a dry three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride (e.g., 1.47 g, 11 mmol) in anhydrous dichloromethane (20 mL).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of acetyl chloride (e.g., 0.79 g, 10 mmol) in anhydrous dichloromethane (10 mL) from the dropping funnel.

-

After the addition is complete, add a solution of this compound (e.g., 1.52 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Expected Product: The major product is expected to be 5-acetyl-2,4-dimethoxytoluene.

Quantitative Data

The electron-donating effects of the methoxy groups can be quantified through various means, including reaction rates and spectroscopic data.

Relative Reactivity

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound and its substitution products. The chemical shifts of the aromatic protons and carbons are sensitive to the electron density at their respective positions.

Table 1: 1H and 13C NMR Data for this compound (in CDCl3)

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| 1-CH3 | ~2.15 (s) | ~16.0 |

| 2-OCH3 | ~3.80 (s) | ~55.5 |

| 3-H | ~6.45 (d) | ~98.0 |

| 4-OCH3 | ~3.75 (s) | ~55.3 |

| 5-H | ~6.40 (dd) | ~104.0 |

| 6-H | ~7.00 (d) | ~121.0 |

| C-1 | - | ~118.0 |

| C-2 | - | ~158.0 |

| C-4 | - | ~160.0 |

Note: These are approximate values and may vary slightly depending on the specific experimental conditions.[1][5]

The upfield chemical shifts of the aromatic protons (H-3, H-5, and H-6) compared to benzene (δ ~7.34 ppm) are indicative of the increased electron density on the aromatic ring due to the electron-donating effects of the methoxy and methyl groups.

Conclusion

The two methoxy groups in this compound exert a powerful electron-donating effect, primarily through resonance, which significantly activates the aromatic ring towards electrophilic substitution. This high reactivity, coupled with the ortho-, para-directing nature of the methoxy and methyl groups, leads to a high degree of regioselectivity in its reactions. This technical guide has provided a detailed overview of the synthesis, reactivity, and spectroscopic characterization of this compound, offering valuable protocols and data for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding of these principles is crucial for the strategic design and execution of synthetic routes involving this and similar highly activated aromatic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Coumarins from 2,4-Dimethoxytoluene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of coumarin (B35378) derivatives, starting from precursors derived from 2,4-dimethoxytoluene. The methodologies outlined below are established chemical transformations that offer routes to valuable coumarin scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Introduction to Coumarin Synthesis

Coumarins are a class of benzopyrone compounds widely found in nature and are known to exhibit a broad spectrum of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, and anticancer activities.[1] The synthesis of coumarin cores can be achieved through various established methods, including the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction.[3][4] This document focuses on a multi-step synthesis beginning with a derivative of this compound to produce 5,7-dimethoxy-4-methylcoumarin (B2401798), a compound with potential antioxidant and neuroprotective activities.[2][5]

Synthetic Strategy Overview

The synthesis of coumarins from this compound is not a direct conversion but rather a multi-step process. The key is to first transform this compound into a suitable phenolic precursor that can then participate in classical coumarin-forming reactions. Two plausible synthetic routes are presented here:

Route 1 (Pechmann Condensation): This route involves the initial conversion of a this compound derivative to 3,5-dimethoxyphenol (B141022), which then undergoes a Pechmann condensation with a β-ketoester to form the coumarin ring.

Route 2 (Knoevenagel Condensation): This alternative pathway involves the preparation of 2-hydroxy-4,6-dimethoxybenzaldehyde from a suitable precursor, followed by a Knoevenagel condensation with an active methylene (B1212753) compound to yield the coumarin.

This document will provide a detailed protocol for the more direct and well-documented Route 1 .

Route 1: Synthesis of 5,7-Dimethoxy-4-methylcoumarin via Pechmann Condensation

This synthetic pathway involves two key stages: the preparation of the phenolic intermediate, 3,5-dimethoxyphenol, and its subsequent condensation to form the coumarin.

Stage 1: Proposed Synthesis of 3,5-Dimethoxyphenol from a this compound Derivative

A direct, high-yield synthesis of 3,5-dimethoxyphenol from this compound is not explicitly detailed in the provided search results. However, a plausible approach involves the demethylation of a related dimethoxy compound to a dihydroxy intermediate, followed by selective methylation. For the purpose of this protocol, we will start from the commercially available 3,5-dimethoxyphenol.

Stage 2: Pechmann Condensation for the Synthesis of 5,7-Dimethoxy-4-methylcoumarin

The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[3] In this protocol, 3,5-dimethoxyphenol is reacted with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.

Reaction Scheme:

Caption: Pechmann condensation of 3,5-dimethoxyphenol and ethyl acetoacetate.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethoxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the synthesis of 5,7-dimethoxy-4-methylcoumarin from 3,5-dimethoxyphenol and ethyl acetoacetate using an acid catalyst. Both a conventional acid catalyst and a solid-supported catalyst under microwave irradiation are presented.

Method A: Conventional Acid Catalysis

| Parameter | Value | Reference |

| Reactants | ||

| 3,5-Dimethoxyphenol | 10 mmol | [6] |

| Ethyl Acetoacetate | 10 mmol | [6] |

| Catalyst | ||

| Concentrated H₂SO₄ | catalytic amount | [3] |

| Solvent | None (solvent-free) or Ethanol | [7] |

| Reaction Temperature | Room temperature to 130°C | |

| Reaction Time | 5-6 hours | |

| Yield | 86-95% (with SbCl₃–Al₂O₃) | [6] |

Procedure:

-

In a round-bottom flask, combine 3,5-dimethoxyphenol (10 mmol) and ethyl acetoacetate (10 mmol).

-

Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

-

Heat the reaction mixture in an oil bath at 125-130°C for 5-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration.

-

Wash the solid with water, followed by a 10% sodium carbonate solution, and finally with water again.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure 5,7-dimethoxy-4-methylcoumarin.

Method B: Microwave-Assisted Synthesis with Solid Acid Catalyst

| Parameter | Value | Reference |

| Reactants | ||

| Phenolic Compound | 10 mmol | [6] |

| Ethyl Acetoacetate | 10 mmol (1.3 g) | [6] |

| Catalyst | ||

| SbCl₃–Al₂O₃ (5 mol% SbCl₃) | 3.0 g | [6] |

| Reaction Conditions | ||